molecular formula C10H7F2NO B13185481 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13185481
M. Wt: 195.16 g/mol
InChI Key: GLTUNHBWQWGQGC-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the epoxide precursor, followed by nucleophilic attack on the aldehyde to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-3-hydroxyoxirane-2-carbonitrile
  • 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxamide
  • 3-(2,4-Difluorophenyl)-3-methyloxirane-2-carboxylic acid

Uniqueness

3-(2,4-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the difluorophenyl group and the oxirane ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

GLTUNHBWQWGQGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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